
Reactive Violet 8
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Overview
Description
Reactive Violet 8 (CAS No. 12226-40-3) is a reactive dye with the molecular formula C₂₀H₁₂Cl₂N₆O₈S₂·2Na . As a member of the reactive dye class, it forms covalent bonds with cellulose fibers (e.g., cotton), ensuring high wash-fastness. This compound is commercially marketed under names such as Violet X-2R and Mikacion Red Violet R .
Preparation Methods
Reactive Violet 8 is typically synthesized through a series of chemical reactions involving aromatic amines and chlorotriazine derivatives. The synthetic route generally involves the following steps:
Diazotization: Aromatic amines are treated with nitrous acid to form diazonium salts.
Coupling Reaction: The diazonium salts are then coupled with other aromatic compounds to form azo dyes.
Chlorotriazine Derivative Reaction: The azo dye is further reacted with chlorotriazine derivatives to introduce reactive groups that can form covalent bonds with textile fibers.
Industrial production methods often involve the use of microwave radiation to improve the efficiency and sustainability of the dyeing process. For example, cotton fabric can be dyed using a microwave-treated this compound dye solution at a specific pH and temperature to achieve good color characteristics .
Chemical Reactions Analysis
Reactive Violet 8 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized using agents like hydrogen peroxide, leading to the formation of different oxidation products.
Reduction: The dye can be reduced using reducing agents such as sodium dithionite, resulting in the decolorization of the dye.
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Hydrogen peroxide, ozone.
Reducing Agents: Sodium dithionite, zinc dust.
Reaction Conditions: Varying pH levels, temperatures, and the presence of catalysts.
Scientific Research Applications
Reactive Violet 8 has a wide range of scientific research applications, including:
Textile Industry: Used for dyeing cotton, nylon, silk, and viscose fibers due to its ability to form covalent bonds with textile fibers, resulting in high colorfastness.
Biological Research: Employed in staining techniques for visualizing cellular components and structures.
Environmental Studies: Used as a model compound in studies on the degradation of dyes in wastewater treatment processes.
Material Science: Utilized in the synthesis of cellulose nanocrystal conjugates for developing advanced materials with unique properties.
Mechanism of Action
The mechanism of action of Reactive Violet 8 involves the formation of covalent bonds between the dye and the textile fibers. The reactive groups on the dye molecule, such as chlorotriazine derivatives, react with the hydroxyl groups on the cellulose fibers, forming stable covalent bonds. This results in the dye being firmly attached to the fibers, providing high colorfastness and resistance to washing .
Comparison with Similar Compounds
Structural Comparison
Key Observations :
- Unlike DV09 (a direct dye), RV8 forms covalent bonds with fibers, improving wash-fastness .
- Reactive Violet 2, a metal-complex dye, relies on copper for stability, differing from RV8’s chlorine-based structure .
Application and Performance
Optimal Dyeing Conditions and Color Strength (K/S)
Key Observations :
- DV09 outperforms RV05 in color strength (K/S = 20.62 vs. 1.20), likely due to its larger molecular size and direct adsorption mechanism .
- Microwave pretreatment significantly boosts dye uptake for both RV05 (K/S from 0.87 to 1.49) and DV09 (K/S from 6.99 to 13.94) by enhancing fiber surface porosity .
- This compound’s performance may align with RV05 but requires validation.
Environmental and Industrial Considerations
Factor | This compound | Reactive Violet 5 | Direct Violet 9 |
---|---|---|---|
Salt Requirement | Moderate (inferred) | Low (0.5 g/100 mL Al₂(SO₄)₃) | High (1–2 g/100 mL K₂SO₄) |
Energy Efficiency | – | Improved with microwave | Improved with microwave |
Wastewater Impact | Likely high (chlorine) | Moderate | Moderate |
Key Observations :
- Microwave-assisted dyeing reduces energy consumption by 30–50% for RV05 and DV09, suggesting applicability to RV8 .
Biological Activity
Reactive Violet 8 (RV8) is a synthetic dye belonging to the class of reactive dyes, commonly used in textile industries for its vivid coloration and affinity for cellulose fibers. However, its biological activity and environmental impact have raised concerns, leading to extensive research on its toxicity, degradation, and potential applications.
This compound is characterized by its complex chemical structure, which allows it to form covalent bonds with textile fibers. Its molecular formula is C₁₈H₁₅ClN₂NaO₃S, and it has a molecular weight of approximately 396.84 g/mol. The dye exhibits a strong absorption in the visible spectrum, particularly around 590 nm, which contributes to its intense violet color.
Toxicity and Biological Effects
Research indicates that this compound is toxic to various organisms, including bacteria, aquatic life, and plants. The following are key findings regarding its biological activity:
- Phytotoxicity : Studies have shown that RV8 significantly inhibits seed germination and plant growth. For instance, concentrations of 100 mg/L of RV8 reduced germination rates of Triticum aestivum (wheat) and Vigna radiata (mung bean) by 42% and 51%, respectively . However, degradation products of RV8 have demonstrated reduced toxicity, suggesting that biodegradation can mitigate its harmful effects .
- Aquatic Toxicity : The dye poses a threat to aquatic ecosystems. Research has indicated that RV8 can be harmful to aquatic organisms such as Daphnia magna, with observed effects on reproduction and survival rates .
- Microbial Toxicity : this compound has been found to exhibit antimicrobial properties against certain bacterial strains but is also toxic to beneficial microorganisms in wastewater treatment processes .
Biodegradation Studies
Biodegradation of this compound is crucial for reducing its environmental impact. Various studies have explored the efficacy of different microbial strains in degrading RV8:
- Microbial Strains : Specific strains such as Bacillus sp. and Pseudomonas fluorescens have been isolated for their ability to decolorize RV8 effectively . These microorganisms utilize enzymes like laccase and peroxidase to break down the dye into less harmful metabolites.
- Cocultivation Techniques : Research indicates that cocultivating different microbial species can enhance degradation efficiency. For example, a coculture of Aspergillus fumigatus and Pseudomonas fluorescens showed significantly higher laccase activity compared to monocultures, leading to improved decolorization rates .
Case Study 1: Decolorization by Bacillus sp.
A study conducted on the decolorization of Reactive Violet 5R (a related compound) by Bacillus sp. highlighted the potential for using bacterial strains in wastewater treatment. The study reported a significant reduction in dye concentration after treatment with isolated strains from textile effluents .
Case Study 2: Biodegradation by Saccharomyces cerevisiae
Another investigation focused on the use of Saccharomyces cerevisiae for the biodegradation of crystal violet dyes (which share similar properties with RV8). The findings demonstrated that this yeast could effectively remove dyes from aqueous solutions through metabolic processes, suggesting potential applications in bioremediation .
Table: Summary of Biological Activities
Activity | Effect | Organism/Method |
---|---|---|
Phytotoxicity | Inhibition of germination (42-51%) | Triticum aestivum, Vigna radiata |
Aquatic Toxicity | Harmful effects on reproduction | Daphnia magna |
Microbial Toxicity | Inhibition of beneficial microbes | Various strains |
Biodegradation | Effective decolorization | Bacillus sp., Pseudomonas fluorescens, Saccharomyces cerevisiae |
Q & A
Basic Research Questions
Q. What are the standard protocols for synthesizing Reactive Violet 8, and how can researchers ensure reproducibility?
- Methodological Answer : Follow a step-by-step synthesis protocol with precise stoichiometric ratios, temperature control (±1°C), and pH monitoring. For reproducibility, document all variables (e.g., reaction time, solvent purity, catalyst type) and cross-reference with established literature procedures. Use thin-layer chromatography (TLC) or HPLC to verify intermediate products . Include detailed characterization data (e.g., NMR, FTIR) for novel intermediates, and deposit synthetic protocols in supplementary materials to avoid redundancy in the main text .
Q. What analytical techniques are recommended for characterizing this compound's purity and structural integrity?
- Methodological Answer : Employ a combination of UV-Vis spectroscopy (λmax ~540–560 nm for violet dyes) to confirm chromophore integrity, HPLC with diode-array detection for purity assessment (>95%), and high-resolution mass spectrometry (HRMS) for molecular weight validation. For structural confirmation, use 1H/13C NMR in deuterated solvents (e.g., DMSO-d6) and compare peaks with literature data. Report instrument parameters (e.g., column type, flow rate) in supplementary materials .
Q. How should researchers design experiments to study the dye's stability under different environmental conditions?
- Methodological Answer : Conduct accelerated stability testing by exposing this compound solutions to controlled light (e.g., UV lamps), temperature (25–80°C), and pH (2–12). Use a factorial design to assess interactions between variables. Quantify degradation via spectrophotometric absorbance decay and LC-MS to identify byproducts. Include triplicate trials and statistical analysis (e.g., ANOVA) to validate trends .
Advanced Research Questions
Q. How can conflicting data on this compound's degradation pathways be systematically analyzed?
- Methodological Answer : Perform a meta-analysis of published degradation studies, comparing experimental conditions (e.g., oxidant concentration, irradiation sources). Replicate key experiments under standardized parameters to isolate variables. Use density functional theory (DFT) simulations to predict reactive sites and compare with empirical LC-MS/MS fragmentation patterns. Address contradictions by proposing a unified mechanistic model that accounts for pH-dependent reaction pathways .
Q. What strategies optimize the dye's binding efficiency to cellulose in laboratory settings?
- Methodological Answer : Vary fixation parameters (e.g., electrolyte concentration, curing time) using a response surface methodology (RSM). Measure color strength (K/S values) via reflectance spectroscopy and validate binding efficiency through wash-fastness tests (ISO 105-C06). For mechanistic insights, employ X-ray photoelectron spectroscopy (XPS) to analyze covalent bonding between the dye’s reactive group and cellulose hydroxyls .
Q. What computational methods are used to predict this compound's reactive sites and interactions with biomolecules?
- Methodological Answer : Use molecular docking software (e.g., AutoDock Vina) to simulate dye-biomolecule interactions, focusing on electrostatic and van der Waals forces. Validate predictions with experimental data from fluorescence quenching assays or surface plasmon resonance (SPR). Compare results across multiple force fields (e.g., AMBER, CHARMM) to assess robustness .
Q. Data Integrity and Reporting
Q. How should researchers address discrepancies in reported quantum yields for this compound's photodegradation?
- Methodological Answer : Standardize quantum yield calculations using actinometry (e.g., potassium ferrioxalate) and ensure consistent light source calibration. Report spectral irradiance data and integrate action spectra to account for wavelength-dependent effects. Cross-validate results with independent labs using shared protocols .
Q. What frameworks are recommended for ensuring ethical reporting of this compound's environmental toxicity data?
- Methodological Answer : Adhere to OECD guidelines for acute toxicity testing (e.g., Daphnia magna LC50). Disclose all raw data, including outliers, in open-access repositories. Use the STROBE checklist for observational studies to enhance transparency. Acknowledge funding sources and potential conflicts of interest in the "Ethical Compliance" section .
Properties
CAS No. |
12226-40-3 |
---|---|
Molecular Formula |
C20H12Cl2N6O8S2.2Na |
Molecular Weight |
0 |
Origin of Product |
United States |
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